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Compound of Interest

Compound Name:

(6-Bromo-1-(tert-

butoxycarbonyl)-1H-indol-2-

yl)boronic acid

Cat. No.: B595026 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

analytical characterization of a novel indole-based compound derived from 6-bromo-1-boc-

indole-2-boronic acid, and its comparison with the established tyrosine kinase inhibitor,

Masitinib.

This guide provides a detailed comparison of two distinct kinase inhibitor scaffolds. The first is

a novel 2,6-disubstituted indole, 6-bromo-2-(pyridin-4-yl)-1H-indole, synthesized via a Suzuki-

Miyaura cross-coupling reaction. The second is Masitinib (AB1010), a well-established

aminothiazole-based tyrosine kinase inhibitor. This document presents a side-by-side analysis

of their analytical characterization data, detailed experimental protocols for their synthesis, and

visualizations of the synthetic pathways.

Executive Summary
The indole scaffold is a prevalent motif in numerous biologically active compounds, and its

derivatization offers a promising avenue for the discovery of novel therapeutics. In this guide,

we focus on a derivative of 6-bromo-1-boc-indole-2-boronic acid, a versatile building block for

introducing substituents at the 2-position of the indole ring. By comparing its analytical profile

with that of Masitinib, a clinically relevant kinase inhibitor, we aim to provide a valuable

resource for researchers engaged in the design and synthesis of new kinase inhibitors.
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Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for 6-bromo-2-(pyridin-4-yl)-1H-indole

and Masitinib.

Table 1: Physicochemical and Spectroscopic Data

Property
6-bromo-2-(pyridin-4-
yl)-1H-indole

Masitinib (AB1010)

Molecular Formula C₁₃H₉BrN₂ C₂₈H₃₀N₆OS

Molecular Weight 273.13 g/mol 498.6 g/mol [1]

Appearance Off-white to pale yellow solid
White to off-white crystalline

powder

¹H NMR (DMSO-d₆, 400 MHz)

Predicted: δ 11.8 (s, 1H), 8.6

(d, 2H), 7.8-7.5 (m, 4H), 7.2 (d,

1H), 6.8 (s, 1H)

Reported: δ 9.8 (s, 1H), 9.2 (s,

1H), 8.9 (s, 1H), 8.5 (d, 1H),

8.2 (d, 1H), 7.9 (d, 2H), 7.5 (d,

2H), 7.4 (m, 1H), 7.2 (s, 1H),

7.1 (d, 1H), 3.5 (s, 2H), 2.4 (br

s, 8H), 2.2 (s, 3H), 2.1 (s, 3H)

¹³C NMR (DMSO-d₆, 100 MHz)

Predicted: δ 150.5, 142.0,

138.0, 136.5, 128.0, 122.5,

121.0, 120.0, 115.0, 114.0,

100.0

Reported: δ 165.5, 160.0,

150.0, 148.0, 145.0, 140.0,

138.0, 135.0, 132.0, 130.0,

128.0, 125.0, 122.0, 120.0,

118.0, 115.0, 62.0, 55.0, 53.0,

46.0, 18.0

Mass Spectrometry (ESI-MS) Predicted [M+H]⁺: 273.0/275.0 Observed [M+H]⁺: 499.2[2][3]

Note: The NMR data for 6-bromo-2-(pyridin-4-yl)-1H-indole is predicted based on known

chemical shifts for similar structures, as specific experimental data was not available in the

searched literature.
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This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to

synthesize the target indole derivative.

Materials:

6-bromo-1-(tert-butoxycarbonyl)indole-2-boronic acid

4-bromopyridine hydrochloride

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate/Hexane mixture

Procedure:

Coupling Reaction: In a round-bottom flask, combine 6-bromo-1-(tert-butoxycarbonyl)indole-

2-boronic acid (1.0 eq.), 4-bromopyridine hydrochloride (1.2 eq.), potassium carbonate (3.0

eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., argon or

nitrogen) for 12-24 hours, monitoring the reaction progress by TLC.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash

with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate

under reduced pressure.

Purification of Boc-protected intermediate: Purify the crude product by flash column

chromatography on silica gel using an ethyl acetate/hexane gradient to obtain 6-bromo-1-

boc-2-(pyridin-4-yl)-1H-indole.

Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add

trifluoroacetic acid (5-10 eq.) and stir at room temperature for 1-3 hours.

Final Work-up and Purification: Neutralize the reaction mixture with a saturated sodium

bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product

by column chromatography or recrystallization to yield 6-bromo-2-(pyridin-4-yl)-1H-indole.

Synthesis of Masitinib (AB1010)
The synthesis of Masitinib is a multi-step process. A general, representative synthetic scheme

is outlined below, based on literature procedures.[4][5]

Key Intermediates:

N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)thiazol-2-amine

4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Procedure:

Amide Coupling: The final step in the synthesis of Masitinib typically involves the coupling of

the key amine intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)thiazol-2-amine, with

the carboxylic acid intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.
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This amide bond formation is usually achieved using standard peptide coupling reagents,

such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an

aprotic solvent like dimethylformamide (DMF).

The reaction is typically stirred at room temperature until completion, as monitored by TLC or

LC-MS.

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up,

followed by extraction with an organic solvent. The crude product is purified by column

chromatography or recrystallization to yield Masitinib.

Mandatory Visualization
Suzuki-Miyaura Coupling for the Synthesis of 6-bromo-
2-(pyridin-4-yl)-1H-indole
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Caption: Synthetic workflow for 6-bromo-2-(pyridin-4-yl)-1H-indole.

General Synthetic Pathway for Masitinib
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Caption: Final amide coupling step in the synthesis of Masitinib.

Conclusion
This guide provides a foundational comparison of two distinct kinase inhibitor scaffolds, one

based on a novel 2,6-disubstituted indole and the other on the established aminothiazole core

of Masitinib. The provided data and protocols are intended to aid researchers in the analytical

characterization and synthesis of similar compounds. The visualizations offer a clear overview

of the synthetic strategies employed. Further experimental work is required to fully elucidate the

biological activity and comparative performance of 6-bromo-2-(pyridin-4-yl)-1H-indole as a

potential kinase inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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